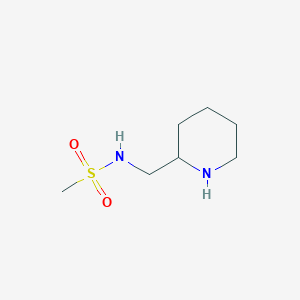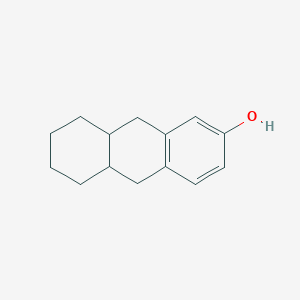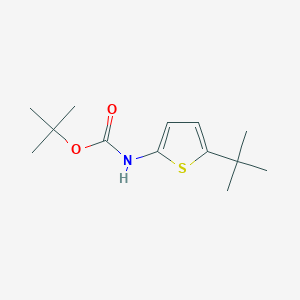![molecular formula C22H19N3O3S B2534788 7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021041-66-6](/img/structure/B2534788.png)
7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a furan ring, a thiazolo[4,5-d]pyridazin-4(5H)-one moiety, and a tetrahydronaphthalen-2-yl group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The furan ring, for example, is a five-membered ring with an oxygen atom, while the thiazolo[4,5-d]pyridazin-4(5H)-one moiety is a fused ring system containing nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Scientific Research Applications
Biological Activity Studies
Antimicrobial Properties : Some thiazolopyridazinone derivatives, similar in structure to the compound , have been evaluated for their antimicrobial activity. These compounds demonstrated significant effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections caused by these organisms (El-Shehry, El‐Hag, & Ewies, 2020).
Biocidal Properties : Research on related thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones indicated that some of these compounds exhibit excellent biocidal properties. This suggests the potential utility of the compound as a biocide, particularly in agricultural and industrial settings (Youssef, Abbady, Ahmed, & Omar, 2011).
Synthesis of Heterocyclic Systems : The compound has been used as a precursor for the synthesis of various heterocyclic systems. These systems are important in the field of drug discovery and material science due to their diverse biological and chemical properties (Hassan, 2007).
Therapeutic Applications
Antinociceptive and Anti-inflammatory Properties : Thiazolopyrimidine derivatives, structurally similar to the compound , have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. This suggests potential applications in pain management and inflammation treatment (Selvam, Karthik, Palanirajan, & Ali, 2012).
Anticancer Evaluation : Compounds involving 5,6,7,8-tetrahydronaphthalen-2-yl)ethyl groups have been synthesized and evaluated for their anticancer properties. This indicates the potential use of the compound in cancer research and therapy (Gouhar & Raafat, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-23-20-21(29-13)19(18-7-4-10-28-18)24-25(22(20)27)12-17(26)16-9-8-14-5-2-3-6-15(14)11-16/h4,7-11H,2-3,5-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVZHQRXQPSUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC4=C(CCCC4)C=C3)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine](/img/structure/B2534717.png)
![4-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2534718.png)


![5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2534726.png)

